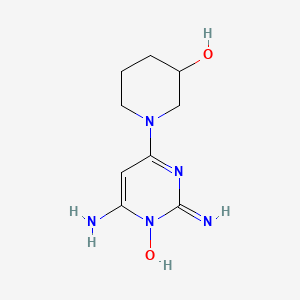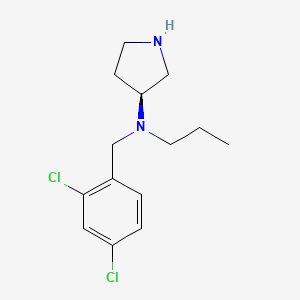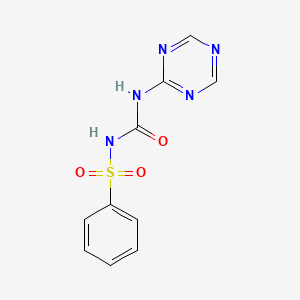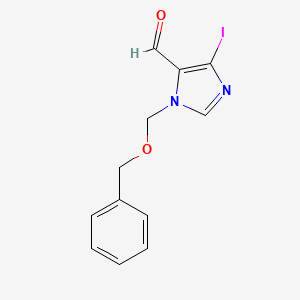
1-((Benzyloxy)methyl)-4-iodo-1H-imidazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((Benzyloxy)methyl)-4-iodo-1H-imidazole-5-carbaldehyde is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a benzyloxy group, an iodine atom, and a formyl group attached to the imidazole ring
Méthodes De Préparation
The synthesis of 1-((Benzyloxy)methyl)-4-iodo-1H-imidazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the iodination of 1-((Benzyloxy)methyl)-1H-imidazole-5-carbaldehyde using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-((Benzyloxy)methyl)-4-iodo-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or thiourea.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds. This reaction typically requires a palladium catalyst and a base such as potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields a hydroxymethyl derivative.
Applications De Recherche Scientifique
1-((Benzyloxy)methyl)-4-iodo-1H-imidazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates. Its imidazole core is a common motif in many pharmaceuticals.
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Biological Studies: It can be used as a probe in biological studies to investigate enzyme activities and protein interactions. The presence of the iodine atom allows for easy detection using radiolabeling techniques.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 1-((Benzyloxy)methyl)-4-iodo-1H-imidazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions in enzymes, affecting their catalytic activity. The benzyloxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
1-((Benzyloxy)methyl)-4-iodo-1H-imidazole-5-carbaldehyde can be compared with other imidazole derivatives, such as:
1-((Benzyloxy)methyl)-1H-imidazole-5-carbaldehyde: Lacks the iodine atom, making it less reactive in substitution reactions.
4-Iodo-1H-imidazole-5-carbaldehyde: Lacks the benzyloxy group, which may affect its solubility and biological activity.
1-((Benzyloxy)methyl)-4-bromo-1H-imidazole-5-carbaldehyde: Contains a bromine atom instead of iodine, which may result in different reactivity and selectivity in chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
134420-45-4 |
|---|---|
Formule moléculaire |
C12H11IN2O2 |
Poids moléculaire |
342.13 g/mol |
Nom IUPAC |
5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde |
InChI |
InChI=1S/C12H11IN2O2/c13-12-11(6-16)15(8-14-12)9-17-7-10-4-2-1-3-5-10/h1-6,8H,7,9H2 |
Clé InChI |
GEKIKODUWFWHEG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCN2C=NC(=C2C=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


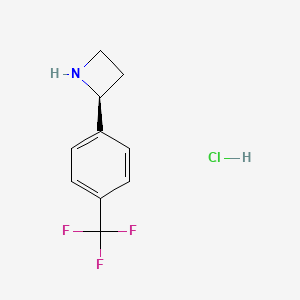
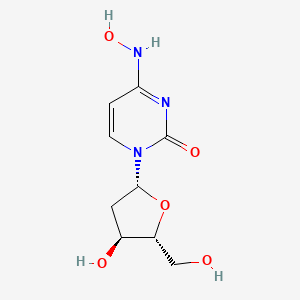

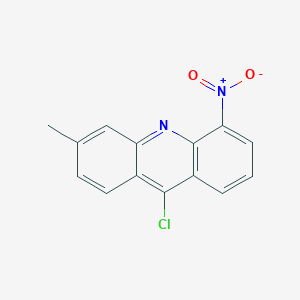
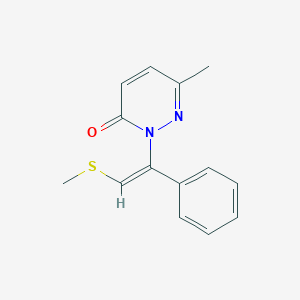
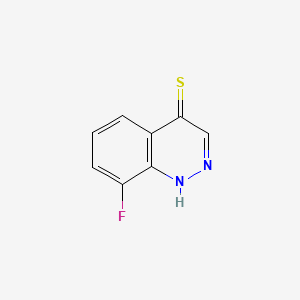
![(E)-N-[4-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine](/img/structure/B12925940.png)
